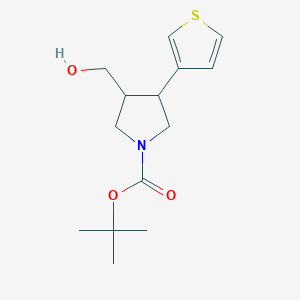

Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(hydroxyméthyl)-4-(thiophène-3-yl)pyrrolidine-1-carboxylate de tert-butyle est un composé organique complexe qui présente un groupe tert-butyle, un groupe hydroxyméthyle et un groupe thiophène-3-yle liés à un cycle pyrrolidine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-(hydroxyméthyl)-4-(thiophène-3-yl)pyrrolidine-1-carboxylate de tert-butyle implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à partir du cycle pyrrolidine et à introduire le groupe thiophène-3-yle par une réaction de substitution. Le groupe hydroxyméthyle peut être ajouté par une réaction d'hydroxyméthylation, et le groupe tert-butyle est souvent introduit par une réaction de tert-butylation. Les conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.

Méthodes de production industrielle

En milieu industriel, la production du 3-(hydroxyméthyl)-4-(thiophène-3-yl)pyrrolidine-1-carboxylate de tert-butyle peut impliquer des procédés en discontinu ou en continu à grande échelle. Ces méthodes sont conçues pour maximiser l'efficacité et minimiser les déchets. L'utilisation de réacteurs automatisés et de techniques de purification avancées, telles que la chromatographie, garantit la qualité constante du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(hydroxyméthyl)-4-(thiophène-3-yl)pyrrolidine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former un groupe carboxyle.

Réduction : Le groupe thiophène-3-yle peut être réduit en un groupe thiol.

Substitution : Le groupe tert-butyle peut être substitué par d'autres groupes alkyles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.

Substitution : Les halogénures d'alkyle et les bases fortes comme l'hydrure de sodium (NaH) sont généralement employés.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyméthyle donne un dérivé carboxylate, tandis que la réduction du groupe thiophène-3-yle produit un dérivé thiol.

Applications De Recherche Scientifique

Le 3-(hydroxyméthyl)-4-(thiophène-3-yl)pyrrolidine-1-carboxylate de tert-butyle a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme brique de construction pour la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Les chercheurs étudient son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du 3-(hydroxyméthyl)-4-(thiophène-3-yl)pyrrolidine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyméthyle peut former des liaisons hydrogène avec les molécules biologiques, tandis que le groupe thiophène-3-yle peut participer à des interactions π-π. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophen-3-yl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

3-(hydroxyméthyl)-4-phénylpyrrolidine-1-carboxylate de tert-butyle : Structure similaire, mais avec un groupe phényle au lieu d'un groupe thiophène-3-yle.

3-(hydroxyméthyl)-4-(furane-3-yl)pyrrolidine-1-carboxylate de tert-butyle : Structure similaire, mais avec un groupe furane-3-yle au lieu d'un groupe thiophène-3-yle.

Unicité

Le 3-(hydroxyméthyl)-4-(thiophène-3-yl)pyrrolidine-1-carboxylate de tert-butyle est unique en raison de la présence du groupe thiophène-3-yle, qui confère des propriétés électroniques et stériques distinctes. Cette unicité le rend précieux pour des applications spécifiques où ces propriétés sont avantageuses.

Activité Biologique

Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate is a chiral compound with a complex molecular structure that includes a pyrrolidine ring, a hydroxymethyl group, and a thiophen-3-yl moiety. This unique arrangement contributes to its diverse biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₂₁NO₃S

- Molecular Weight : 283.39 g/mol

- CAS Number : 2089246-60-4

The compound exhibits notable reactivity due to its functional groups, which can undergo various chemical transformations such as oxidation, reduction, and substitution. These reactions can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules.

- π-π Interactions : The thiophen-3-yl group can participate in π-π interactions, which may influence enzyme or receptor activity.

These interactions suggest that the compound could modulate the activity of enzymes or receptors, potentially leading to various pharmacological effects.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, likely due to its interaction with bacterial cell membranes or metabolic pathways.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.

- Pharmacological Effects : Initial research suggests possible applications in treating conditions related to enzyme dysfunction or bacterial infections.

Study on Antimicrobial Properties

A study investigated the antimicrobial potential of various derivatives of pyrrolidine compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Enzyme Inhibition Assays

Research conducted on enzyme inhibition revealed that the compound could inhibit certain enzymes involved in bacterial virulence, such as those associated with the Type III secretion system (T3SS). At concentrations around 50 μM, it demonstrated approximately 50% inhibition of enzyme secretion in specific assays, indicating its potential role in combating bacterial infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Pyrrolidine Ring Formation : Starting from simple precursors.

- Substitution Reactions : Introducing the thiophen-3-yl group.

- Hydroxymethylation : Adding the hydroxymethyl group to the pyrrolidine ring.

Comparison with Related Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate | 885102-33-0 | 0.96 | Methyl group instead of hydroxymethyl |

| Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 114214-69-6 | 0.91 | Lacks stereochemistry specificity |

| (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | 199174-24-8 | 0.91 | Different protecting group |

This table highlights how variations in substituents affect the biological activity and properties of related compounds.

Propriétés

Formule moléculaire |

C14H21NO3S |

|---|---|

Poids moléculaire |

283.39 g/mol |

Nom IUPAC |

tert-butyl 3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H21NO3S/c1-14(2,3)18-13(17)15-6-11(8-16)12(7-15)10-4-5-19-9-10/h4-5,9,11-12,16H,6-8H2,1-3H3 |

Clé InChI |

FABPWHFIBDSSQE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CSC=C2)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.